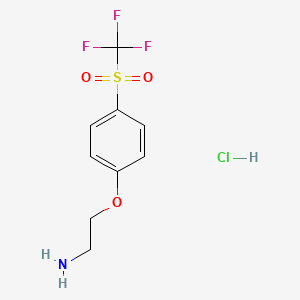

1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves treating a brominated compound with an ethanolic solution of ethylenediamine . The resulting product is purified and recrystallized to obtain the desired compound .

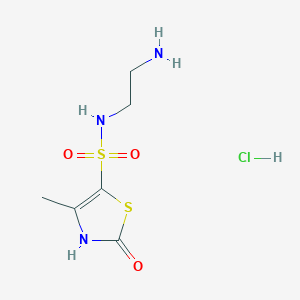

Molecular Structure Analysis

The molecular structure of these compounds typically includes an aminoethoxy group and a hydrochloride group . The InChI key can provide a specific representation of the molecule’s structure .

Chemical Reactions Analysis

These compounds often act as catalysts in the synthesis of organic compounds. They facilitate reactions by increasing the rate at which the reactants react, often by lowering the activation energy of the reaction.

Physical And Chemical Properties Analysis

These compounds are typically white, water-soluble solids. They are non-toxic and have no known adverse effects. They are also highly efficient and selective catalysts for organic synthesis.

Scientific Research Applications

Polymer Synthesis and Characterization : A study by Yin et al. (2005) involved the synthesis of a novel fluorinated aromatic diamine monomer, which was then used to create a series of new fluorine-containing polyimides. These polymers exhibited good solubility, thermal stability, and mechanical properties.

Chemical Reactions of Aromatic Compounds : Kudlich et al. (1999) investigated the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes by microorganisms. The study, detailed in Environmental Science & Technology, focused on evaluating the behavior of these compounds under aerobic conditions.

Amino Acid Sulfonamide Synthesis : Research by Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Their work, as outlined in Ukr. Bioorg. Acta 2020, involved the interaction of sulfonyl chloride with various amino acid methyl esters.

Catalysis in Organic Synthesis : A study by Chini et al. (1994) in Tetrahedron Letters demonstrated the use of lanthanide(III) trifluoromethanesulfonates as efficient catalysts for the aminolysis of 1,2-epoxides, which yielded β-amino alcohols.

Fluorination Reactions in Organic Chemistry : Umemoto et al. (2010) discovered a new deoxofluorinating agent, which was found to be effective in various fluorination capabilities. This research, published in the Journal of the American Chemical Society, highlights the unique properties of fluorinated compounds.

Synthesis of Fluorine-containing Polymers : The synthesis and characterization of novel fluorine-containing polyetherimide was explored by Yu Xin-hai (2010) in Chemistry and Adhesion. The study detailed the preparation of this compound and its properties.

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in the ion concentrations within the cells, affecting various cellular processes.

Biochemical Pathways

The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes. By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the ion gradients, which can have downstream effects on processes such as signal transduction, muscle contraction, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cell types and physiological conditions. By altering ion concentrations, it can affect various cellular functions, potentially leading to changes in cell behavior and responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their function. This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm. Toxicity studies have highlighted the importance of determining the appropriate dosage to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications direct it to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3S.ClH/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13;/h1-4H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWFKNMHJOGOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)

![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)

![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)

![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)

![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)